molecular formula C8H3BrClF3O B1444610 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone CAS No. 1033805-23-0

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No. B1444610
CAS RN: 1033805-23-0
M. Wt: 287.46 g/mol
InChI Key: FAKFWQATIYZKFW-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone” is an organic compound. It contains bromine, chlorine, and fluorine atoms attached to a phenyl group and an ethanone group .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone” is characterized by the presence of a phenyl ring substituted with bromo and chloro groups, and an ethanone group with three fluorine atoms .

Scientific Research Applications

Synthesis of Anxiolytic Compounds

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone has been utilized in the synthesis of anxiolytic compounds. For example, Liszkiewicz et al. (2006) reported the synthesis of a compound with significant anxiolytic activity using a benzoylacetone that includes this molecule as a part of its structure (Liszkiewicz et al., 2006).

Study of Carbon-Carbon Bond Cleavage

In the study of regioselective carbon-carbon bond cleavage, Solhnejad et al. (2013) synthesized derivatives of this compound and characterized them, contributing to the understanding of the chemical properties and reactions involving this compound (Solhnejad et al., 2013).

Bioreduction in Chemical Synthesis

González-Martínez et al. (2019) explored the bioreduction of a series of 1-aryl-2,2,2-trifluoroethanones, contributing to the development of stereoselective routes in chemical synthesis (González-Martínez et al., 2019).

Selective α-Monobromination

Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including derivatives of this compound, demonstrating its potential in the synthesis of brominated organic molecules (Ying, 2011).

Hyperbranched Polymers

Segawa et al. (2010) synthesized hyperbranched polymers from a monomer based on 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, showcasing the use of this compound in polymer chemistry (Segawa et al., 2010).

Study on Solvolysis Rates

Fujio et al. (1997) conducted studies on the solvolysis rates of certain derivatives of this compound, contributing to the understanding of its chemical behavior under solvolysis conditions (Fujio et al., 1997).

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKFWQATIYZKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228407
Record name 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone

CAS RN

1033805-23-0
Record name 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033805-23-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMO-4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE
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Synthesis routes and methods

Procedure details

2-Bromo-4-chloro-benzoic acid methyl ester (12.4 g, 50 mmol) in toluene (200 ml) was cooled to −70° C., and trifluoromethyl trimethyl silane (13 ml, 70 mmol) was added. Tetrabutylamonium fluoride (1M, 2.5 ml) was added dropwise, and the mixture was allowed to warm to room temperature over 4 h, after which it was stirred for 10 h at room temperature. The reaction mixture was concentrated to give the crude [1-(2-bromo-4-chloro-phenyl)-2,2,2-trifluoro-1-methoxy-ethoxy]-rimethyl-silane. The crude intermediate was dissolved in methanol (100 ml) and 6N HCl (100 ml) was added. The mixture was kept at 45-50° C. for 12 h. Methanol was removed, and the crude was extracted with dichloromethane (200 ml). The combined DCM layer was washed with water (50 ml), NaHCO3 (50 ml), brine (50 ml), and dried over sodium sulfate. Removal of solvent gave a crude product, which was purified by ISCO column chromatography, using 1-2% ethyl acetate in hexane as solvent, to afford 1-(2-bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanone (10 g, 70%). 1H-NMR (300 MHz, CDCl3): δ (ppm) 7.50 (d,1H), 7.65(d,1H), 7.80(s,1H).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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